molecular formula C15H20O4 B3315620 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-86-0

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B3315620
CAS RN: 951893-86-0
M. Wt: 264.32 g/mol
InChI Key: PTKUZLIQZXTSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid, also known as DM-9384, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-9384 is a derivative of the natural compound, curcumin, which is found in turmeric.

Mechanism of Action

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid exerts its effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. Additionally, 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. Additionally, 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has several advantages for lab experiments. It is stable and can be easily synthesized in high yields with high purity. It is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, one limitation of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is that it is relatively expensive compared to other compounds with similar properties.

Future Directions

There are several future directions for research on 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of research is to explore the use of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid as a drug delivery system for other compounds. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid.

Scientific Research Applications

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has been tested in various in vitro and in vivo models of inflammation, cancer, and neurodegenerative diseases. The results of these studies suggest that 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has significant potential as a therapeutic agent.

properties

IUPAC Name

5-(4-methoxy-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9(6-14(17)18)5-13(16)12-7-10(2)15(19-4)11(3)8-12/h7-9H,5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKUZLIQZXTSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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